molecular formula C22H21N7O2 B2794947 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1421497-97-3

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No. B2794947
CAS RN: 1421497-97-3
M. Wt: 415.457
InChI Key: BMCZAOZBQMQHDX-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents and Dual Inhibitors

Compounds with structures similar to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide have been designed and synthesized as potent antitumor agents and dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, two novel analogues demonstrated significant inhibitory potency against human DHFR and E. coli TS, suggesting potential as antitumor agents. These compounds exhibited GI50 values in the nanomolar range against various human tumor cell lines, indicating their effectiveness in cancer treatment (Gangjee et al., 2003).

Antiviral Study

A series of new compounds, by modifying the structure of a known drug, showed 4- to 7-fold higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, than the structurally similar commercial drug Pemetrexed. This highlights the potential of structurally related compounds to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide in the development of new antiviral therapies (Balaraman et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis and study of derivatives related to pyrimidine have been a subject of interest due to their wide range of biological activities. Novel synthesis methods have led to the creation of derivatives with potential in various medicinal applications, including anticancer, anti-5-lipoxygenase agents, and neuroleptic activity. Such research underscores the significance of structural modification in enhancing biological activity and developing new therapeutic agents (Rahmouni et al., 2016; Iwanami et al., 1981).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to synthesize pyrimidine-linked heterocyclic compounds, showing significant insecticidal and antibacterial potential. This method highlights the role of innovative synthesis techniques in speeding up the production of potentially bioactive compounds (Deohate & Palaspagar, 2020).

Dual Inhibitors of DHFR and TS

Further studies on classical antifolates have led to the design and synthesis of compounds as dual inhibitors of DHFR and TS, showcasing the potential of such compounds in antitumor therapy. The research emphasizes the pyrrolo[2,3-d]pyrimidine scaffold's suitability for dual DHFR-TS and tumor inhibitory activity, pointing to new directions in the development of cancer therapeutics (Gangjee et al., 2005).

properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-16-27-19(15-20(28-16)29-13-2-3-14-29)23-11-12-24-21(30)17-5-7-18(8-6-17)31-22-25-9-4-10-26-22/h2-10,13-15H,11-12H2,1H3,(H,24,30)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZAOZBQMQHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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